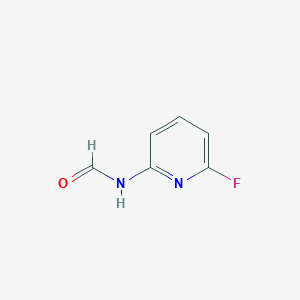
N-(6-Fluoropyridin-2-yl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Fluoropyridin-2-yl)formamide, also known as 6-FP, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a pyridine-based molecule that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of N-(6-Fluoropyridin-2-yl)formamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body. This leads to a reduction in inflammation and tumor growth.
Effets Biochimiques Et Physiologiques
N-(6-Fluoropyridin-2-yl)formamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of certain cytokines. It has also been shown to induce apoptosis in tumor cells. In addition, it has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6-Fluoropyridin-2-yl)formamide in lab experiments is its high purity. This ensures that the results of the experiment are not affected by impurities. Another advantage is its stability, which allows for long-term storage. However, one limitation is its cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of N-(6-Fluoropyridin-2-yl)formamide. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of other diseases such as Parkinson's disease. In addition, the study of its mechanism of action and its interactions with other molecules in the body is an area of interest for future research.
In conclusion, N-(6-Fluoropyridin-2-yl)formamide is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-tumor, anti-inflammatory, and neuroprotective properties make it a molecule of interest for future research. Further studies are needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
Applications De Recherche Scientifique
N-(6-Fluoropyridin-2-yl)formamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
198896-10-5 |
|---|---|
Nom du produit |
N-(6-Fluoropyridin-2-yl)formamide |
Formule moléculaire |
C6H5FN2O |
Poids moléculaire |
140.11 g/mol |
Nom IUPAC |
N-(6-fluoropyridin-2-yl)formamide |
InChI |
InChI=1S/C6H5FN2O/c7-5-2-1-3-6(9-5)8-4-10/h1-4H,(H,8,9,10) |
Clé InChI |
DHMCIACDXPMMDT-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)F)NC=O |
SMILES canonique |
C1=CC(=NC(=C1)F)NC=O |
Synonymes |
Formamide, N-(6-fluoro-2-pyridinyl)- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrido[3,4-b]indole-1-carboxamide, 2,3,4,9-tetrahydro-](/img/structure/B180911.png)
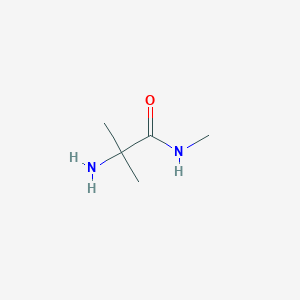
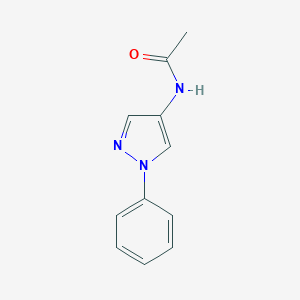
![N-[(3-bromo-4-methoxyphenyl)methyl]cycloheptanamine](/img/structure/B180916.png)
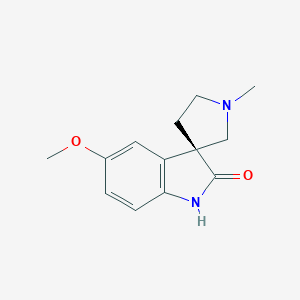
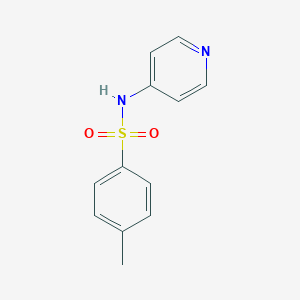
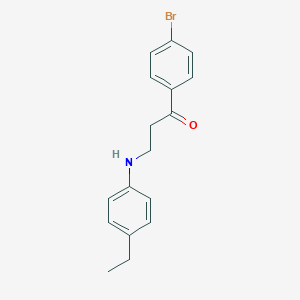
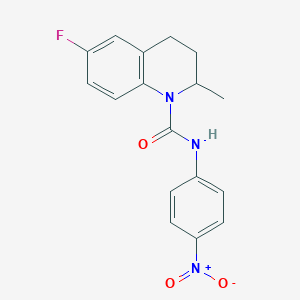
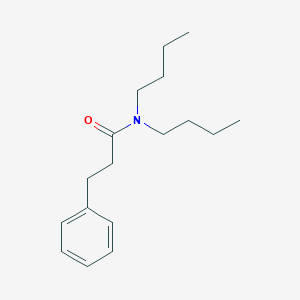
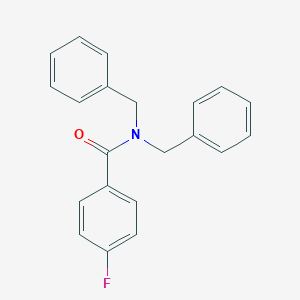
![2-[4-(5-Carboxy-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-1,3-dioxoisoindole-5-carboxylic acid](/img/structure/B180930.png)
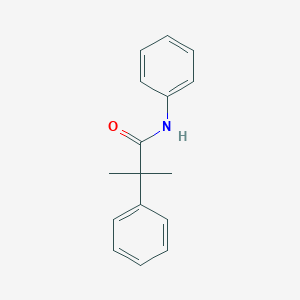
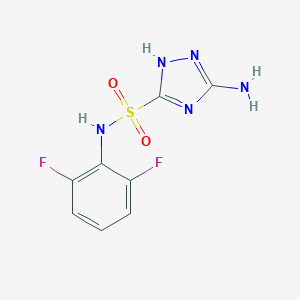
![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)